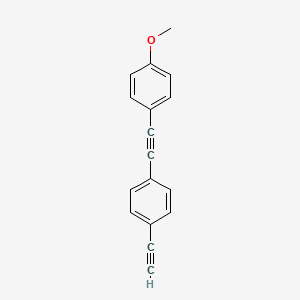

1-Ethynyl-4-((4-methoxyphenyl)ethynyl)benzene

Description

Properties

IUPAC Name |

1-ethynyl-4-[2-(4-methoxyphenyl)ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O/c1-3-14-4-6-15(7-5-14)8-9-16-10-12-17(18-2)13-11-16/h1,4-7,10-13H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIPNKXHVQSGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348422 | |

| Record name | 1-Ethynyl-4-((4-methoxyphenyl)ethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191094-20-9 | |

| Record name | 1-Ethynyl-4-((4-methoxyphenyl)ethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethynyl-4-((4-methoxyphenyl)ethynyl)benzene typically involves the coupling of ethynylbenzene derivatives with methoxyphenylacetylene. One common method is the Sonogashira coupling reaction, which employs palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and bases like triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, employing continuous flow reactors, and ensuring proper handling of reagents and catalysts to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-4-((4-methoxyphenyl)ethynyl)benzene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ethynyl groups to alkenes or alkanes using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

Materials Science

Organic Semiconductors and Conductive Polymers

1-Ethynyl-4-((4-methoxyphenyl)ethynyl)benzene is utilized in the development of organic semiconductors due to its ability to form π-π interactions and conjugation with other aromatic systems. These properties enhance its electronic characteristics, making it suitable for applications in organic electronics.

Organic Electronics

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells (OPVs)

The compound is employed in the fabrication of OLEDs and OPVs. Its ethynyl groups facilitate further functionalization, allowing for the creation of complex molecular architectures that are essential for efficient light emission and energy conversion.

Chemical Sensors

Detection of Chemical Species

In chemical sensing applications, this compound is investigated for its potential to detect various chemical species. Its electronic properties can be tuned to enhance sensitivity and selectivity towards specific analytes.

Biological Research

Interactions with Biological Macromolecules

The compound has been studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its structural complexity suggests potential applications in medicinal chemistry, particularly in anticancer therapies.

Mechanism of Action

The mechanism by which 1-Ethynyl-4-((4-methoxyphenyl)ethynyl)benzene exerts its effects depends on its specific application. In chemical reactions, the ethynyl groups can participate in various coupling reactions, forming new carbon-carbon bonds. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would depend on the specific context of its use .

Comparison with Similar Compounds

Key Structural Features:

- Molecular Formula : Inferred as C₁₆H₁₂O (based on structural analysis).

- Substituents :

- Ethynyl group (-C≡CH) at position 1.

- 4-Methoxyphenyl-ethynyl group (-C≡C-C₆H₄-OCH₃) at position 4.

- Synthesis: Prepared via Sonogashira coupling or similar cross-coupling reactions, as indicated by its use in synthesizing oligo(phenylene ethynylene) derivatives (OPE4) .

Comparison with Structural Analogs

Alkyl-Substituted Analogs

Key Differences :

Electron-Withdrawing Group (EWG) Analogs

Key Differences :

Conjugation-Extended Analogs

Key Differences :

Heterocyclic Derivatives

Key Differences :

- The target compound serves as a precursor for triazole synthesis via Cu-catalyzed azide-alkyne cycloaddition (CuAAC).

- Triazole derivatives exhibit higher polarity and biological activity compared to the parent ethynyl compound .

Biological Activity

1-Ethynyl-4-((4-methoxyphenyl)ethynyl)benzene is an organic compound characterized by its unique ethynyl and methoxyphenyl substituents on a benzene ring. This structure suggests potential biological activities, particularly in medicinal chemistry and materials science. Understanding its biological activity is crucial for exploring its applications in drug development and other fields.

This compound features a molecular formula of CH and a molecular weight of approximately 232.32 g/mol. The presence of ethynyl groups contributes to its reactivity, allowing it to participate in various chemical reactions, such as:

- Oxidation : Formation of carbonyl compounds (aldehydes or ketones).

- Reduction : Formation of alkenes or alkanes.

- Substitution : Generation of halogenated derivatives.

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules, including enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, which may lead to therapeutic effects. The specific mechanisms depend on the biological context and the targets involved .

Biological Activity

Research indicates that compounds with similar structures have shown various biological activities, including:

- Antiviral Activity : Some derivatives have demonstrated efficacy against viral strains by inhibiting viral replication or modulating immune responses .

- Enzyme Interaction : Studies suggest potential interactions with cytochrome P450 enzymes, which are crucial for drug metabolism, indicating that the compound could influence pharmacokinetics and toxicity profiles .

Case Studies

- Antiviral Efficacy :

- Enzyme Modulation :

Comparative Analysis

The following table summarizes the biological activities reported for this compound and its derivatives compared to other similar compounds:

| Compound Name | Biological Activity | EC (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Antiviral, enzyme inhibition | 0.2 - 5 | Inhibition of viral replication; enzyme modulation |

| Related Compound A | Antiviral | 1.5 | Direct viral inhibition |

| Related Compound B | Enzyme inhibitor | 3.0 | Competitive inhibition at active site |

Applications in Research

This compound has several applications in scientific research:

- Medicinal Chemistry : Investigated for its potential as a lead compound in drug discovery due to its unique structure and biological activity.

- Material Science : Used as a building block for synthesizing advanced materials with specific electronic or optical properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Ethynyl-4-((4-methoxyphenyl)ethynyl)benzene, and what reaction conditions are optimal?

- Methodological Answer : The synthesis typically involves Sonogashira coupling between 4-ethynylanisole and 1-bromo-4-ethynylbenzene derivatives. Key steps include:

- Use of palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide as co-catalysts.

- Reaction conditions: Degassed solvents (THF or DMF), inert atmosphere (N₂/Ar), and temperatures between 60–80°C for 12–24 hours .

- Purification via column chromatography (hexane/ethyl acetate) to isolate the product.

Q. What spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm the presence of methoxy (-OCH₃) and ethynyl (-C≡C-) groups. Methoxy protons appear as a singlet at ~3.8 ppm, while ethynyl carbons resonate at 70–90 ppm in ¹³C NMR .

- IR Spectroscopy : Peaks at ~2100 cm⁻¹ (C≡C stretch) and 1250 cm⁻¹ (C-O of methoxy group) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 260.12) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : In airtight containers at 2–8°C, away from oxidizers (ethynyl groups are reactive) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of ethynyl linkages in this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electron transport properties. The methoxy group’s electron-donating effect reduces the bandgap, enhancing conductivity .

- Molecular Dynamics (MD) : Simulate stacking behavior in crystal lattices to guide materials design (e.g., organic semiconductors) .

Q. What strategies improve regioselectivity in Sonogashira coupling for diaryl ethynyl compounds?

- Methodological Answer :

- Ligand Optimization : Bulky ligands (e.g., XPhos) reduce side reactions by stabilizing Pd intermediates.

- Solvent Effects : Polar aprotic solvents (DMF) favor coupling over homocoupling.

- Substrate Pre-activation : Use iodinated aryl halides instead of bromides for faster oxidative addition .

Q. How do methoxy groups influence the photophysical properties of ethynyl-linked aromatics?

- Methodological Answer :

- UV-Vis Spectroscopy : Methoxy groups redshift absorption maxima (λmax) due to extended conjugation. For example, λmax shifts from 280 nm (unsubstituted) to 310 nm (methoxy-substituted) .

- Fluorescence Quenching Studies : Compare quantum yields with/without methoxy groups to assess exciton recombination rates .

Q. What role does steric hindrance play in cross-coupling reactions of substituted ethynyl benzenes?

- Methodological Answer :

- Steric Maps : Use computational tools (e.g., ADF Modeling Suite) to predict steric bulk around reaction sites.

- Catalyst Screening : Pd/Cu systems with flexible ligands (e.g., P(t-Bu)₃) accommodate bulky substituents, improving yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.